
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester: is a chemical compound with the molecular formula C24H26ClNO9 and a molecular weight of 507.92 g/mol . It is an intermediate in the synthesis of unstable metabolites of the nonsteroidal anti-inflammatory drug (NSAID) Zomepirac . This compound is known for its ability to react with endogenous proteins to form potentially toxic covalent Zomepirac-protein adducts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester involves the esterification of Zomepirac Acyl-O-β-D-glucuronide with 2-propenyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out at a controlled temperature to ensure the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Renal Toxicity Studies
Research has demonstrated that Zomepirac Acyl-O-β-D-glucuronide can accumulate in the kidneys, contributing to renal toxicity. A study established a mouse model to investigate this phenomenon:
- Findings :
- Significant increases in blood urea nitrogen (BUN) and creatinine levels were observed, indicating impaired kidney function.
- Histopathological analysis revealed vacuolation and infiltration of mononuclear cells in kidney tissues.
- The accumulation of Zomepirac Acyl-O-β-D-glucuronide correlated with markers of oxidative stress, suggesting a mechanism for renal injury .
Parameter | Control Group | Treatment Group |
---|---|---|
BUN (mg/dL) | 15 | 45 |
Creatinine (mg/dL) | 0.5 | 1.5 |
Histopathological Changes | None | Present |
Interaction with Other Drugs
The disposition of Zomepirac Acyl-O-β-D-glucuronide is significantly altered when co-administered with probenecid, a drug that inhibits renal tubular secretion:
- Study Results :
Drug Interaction | Plasma Clearance (mL/min) | Bioavailability (%) |
---|---|---|
Zomepirac Alone | 682 | 55 |
Zomepirac + Probenecid | Reduced by 64% | Increased to 84% |
Covalent Modification of Proteins
Zomepirac Acyl-O-β-D-glucuronide has been shown to covalently modify tubulin proteins in vitro:
- Experimental Setup :
- Bovine brain microtubular protein was incubated with Zomepirac Acyl-O-β-D-glucuronide, leading to a dose-dependent inhibition of microtubule assembly.
- Immunoblotting confirmed the covalent modification of tubulin by Zomepirac Acyl-O-β-D-glucuronide, suggesting potential implications for cytoskeletal dynamics and cellular function .
Concentration (mM) | Inhibition (%) |
---|---|
1 | ~50 |
4 | ~35 |
Implications for Drug Development
The unique properties of Zomepirac Acyl-O-β-D-glucuronide highlight its potential as a lead compound for further research:
- Therapeutic Potential : Understanding its mechanisms may lead to the development of safer NSAIDs with reduced renal toxicity.
- Biomarker Development : Its accumulation in tissues could serve as a biomarker for assessing nephrotoxicity in drug development.
Wirkmechanismus
The mechanism of action of Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester involves its ability to form covalent adducts with endogenous proteins . This reaction is facilitated by the ester group, which can react with nucleophilic amino acid residues in proteins . The formation of these adducts can lead to potential toxicity, making it a compound of interest in toxicological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester is unique due to its ability to form potentially toxic covalent adducts with proteins, which is not commonly observed with other similar compounds . This property makes it particularly valuable in studies related to drug metabolism and toxicity .
Biologische Aktivität
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester (ZAG) is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) zomepirac, which was withdrawn from the market due to safety concerns, particularly renal toxicity. This article explores the biological activity of ZAG, focusing on its mechanisms of action, toxicological implications, and relevant case studies.
Overview of Zomepirac and Its Metabolism
Zomepirac is primarily metabolized through glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). The formation of acyl glucuronides like ZAG is significant because these metabolites can exhibit electrophilic properties, potentially leading to adverse biological effects. ZAG is formed when zomepirac undergoes phase II metabolism, resulting in a compound that can covalently modify proteins, including microtubular proteins .
ZAG's biological activity is characterized by its ability to interact with various cellular components:
- Covalent Modification : ZAG can form covalent adducts with microtubular proteins, inhibiting their assembly. Studies have shown that ZAG causes dose-dependent inhibition of microtubule assembly, which can disrupt normal cellular functions .
- Renal Toxicity : In vivo studies using a kidney injury mouse model demonstrated that ZAG accumulation in the kidneys correlates with elevated blood urea nitrogen (BUN) and creatinine levels, indicating renal impairment. Histopathological examinations revealed vacuolation and mononuclear cell infiltration in renal tissues .
Oxidative Stress and Immune Response
The renal toxicity associated with ZAG has been linked to oxidative stress. Increased levels of oxidative stress markers were observed in animal models treated with zomepirac, suggesting that ZAG may contribute to kidney injury through mechanisms involving oxidative damage and inflammatory responses .
Case Study 1: Renal Toxicity in Mice
A study established a mouse model to investigate the nephrotoxic effects of ZAG. Mice pretreated with esterase inhibitors showed significant increases in plasma concentrations of ZAG. The findings indicated that the accumulation of ZAG could be responsible for renal damage observed in subjects exposed to zomepirac .
Case Study 2: Covalent Binding to Proteins
In vitro experiments demonstrated that ZAG can covalently modify tubulin, a key component of the cytoskeleton. This modification was shown to inhibit tubulin polymerization, which is critical for cell division and intracellular transport . The study quantified the inhibition effect, revealing that ZAG caused over 50% inhibition at concentrations around 1 mM.
Comparative Analysis of Biological Effects
Effect | Zomepirac | Zomepirac Acyl-O-β-D-glucuronide |
---|---|---|
Renal Toxicity | Yes | Yes |
Covalent Binding | Minimal | Significant |
Microtubule Assembly Inhibition | Modest | Strong |
Oxidative Stress Induction | Yes | Yes |
Eigenschaften
CAS-Nummer |
860615-41-4 |
---|---|
Molekularformel |
C24H26ClNO9 |
Molekulargewicht |
507.9 g/mol |
IUPAC-Name |
prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H26ClNO9/c1-4-9-33-23(32)22-20(30)19(29)21(31)24(35-22)34-16(27)11-15-10-12(2)17(26(15)3)18(28)13-5-7-14(25)8-6-13/h4-8,10,19-22,24,29-31H,1,9,11H2,2-3H3/t19-,20-,21+,22-,24+/m0/s1 |
InChI-Schlüssel |
LMOVOVRWRQCXOQ-QMDPOKHVSA-N |
Isomerische SMILES |
CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OCC=C)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)OCC=C)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl |
Synonyme |
1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propenyl Ester; 1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propen-1-yl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.